

chemical structure and properties of 4-O-beta-Glucopyranosyl-cis-coumaric acid

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Compound of Interest

Compound Name: 4-O-beta-Glucopyranosyl-cis-coumaric acid

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An In-depth Technical Guide to 4-O-beta-D-Glucopyranosyl-cis-p-coumaric Acid

Introduction

4-O-beta-D-glucopyranosyl-cis-p-coumaric acid is a naturally occurring phenolic compound belonging to the hydroxycinnamic acid family.[1][2] It is a glycoside derivative of p-coumaric acid, where a beta-D-glucose molecule is attached to the hydroxyl group at the 4th position of the p-coumaric acid backbone.[3] This compound and its trans-isomer are found in various plants, where they play roles in secondary metabolism.[1][4] Due to the biological activities associated with p-coumaric acid and its derivatives, this molecule is of significant interest to researchers in the fields of natural products, pharmacology, and drug development.[5][6]

Chemical Structure and Identification

4-O-beta-D-glucopyranosyl-cis-p-coumaric acid consists of a p-coumaric acid moiety linked to a beta-D-glucopyranose unit via an O-glycosidic bond. The "cis" designation refers to the stereochemistry of the double bond in the propenoic acid side chain.

Key Identifiers:

- IUPAC Name: (Z)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid[3]

- SMILES: C1=CC(=CC=C1/C=C\C(=O)O)O[C@H]2--INVALID-LINK--CO)O">C@@HO[3]
- InChI Key: LJFYQZQUAULRDF-LSSWKVNRSA-N[3]

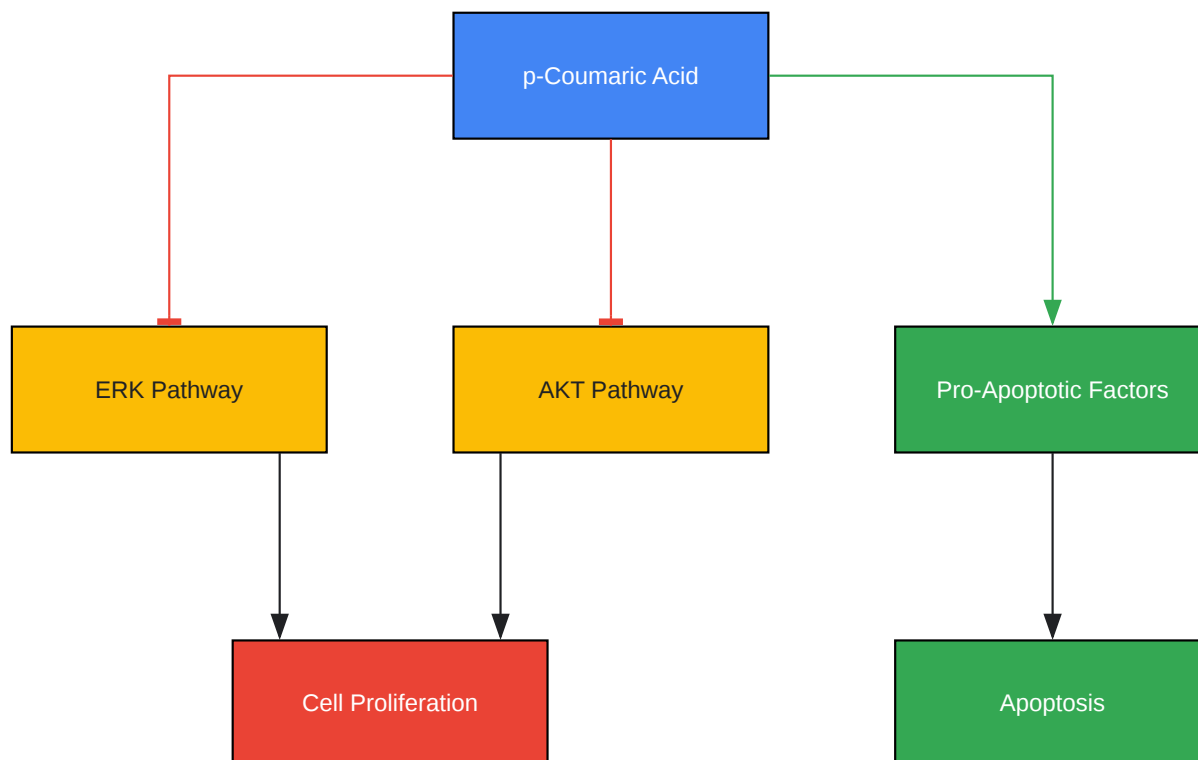
Physicochemical Properties

A summary of the key physicochemical properties of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid is presented in the table below.

Property	Value	Source
Molecular Formula	C15H18O8	[3][7]
Molecular Weight	326.30 g/mol	[3][7]
Melting Point	>117°C (decomposition)	[8]
CAS Number	117405-48-8	[3][8]

Biological Activities and Signaling Pathways

p-Coumaric acid and its conjugates, including 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid, have been reported to exhibit a range of biological activities. These include antioxidant, anti-inflammatory, and anti-cancer properties.[1] The anti-cancer effects of p-coumaric acid have been linked to the modulation of key signaling pathways that regulate cell proliferation and apoptosis.[1] Specifically, p-coumaric acid has been shown to inhibit the ERK and AKT pathways, which are often dysregulated in cancer, and to activate pro-apoptotic factors.[1]



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Caption: Anti-cancer signaling of p-coumaric acid.

Experimental Protocols

Isolation and Purification

The isolation of p-coumaric acid and its glycosides from plant material often involves solvent extraction followed by chromatographic separation. A general protocol for the isolation of p-coumaric acid from a plant matrix is as follows:

- Extraction:
 - The dried and powdered plant material is subjected to successive extraction using a Soxhlet apparatus with methanol.[9] Methanol is chosen for its ability to extract phenolic compounds and its protective role against oxidation.[10]

- The resulting homogenate is filtered, and the filtrate is centrifuged to remove solid particles.[\[9\]](#)
- The supernatant is then concentrated under reduced pressure using a rotary evaporator.[\[9\]](#)
- Purification by Preparative Thin-Layer Chromatography (TLC):
 - The concentrated extract is spotted onto a preparative TLC plate coated with silica gel GF254.[\[9\]](#)
 - The plate is developed in a saturated chamber using a mobile phase such as chloroform:methanol:formic acid (e.g., in a 95:5:1 v/v/v ratio).[\[9\]](#)
 - The band corresponding to the compound of interest, identified by comparison with a standard or by UV visualization, is scraped from the plate.
 - The compound is then eluted from the silica gel using a suitable solvent, filtered, and dried.

Characterization and Quantification by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for the characterization and quantification of p-coumaric acid and its derivatives.

- Chromatographic Conditions:
 - Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 μm particle size) is typically used.[\[10\]](#)[\[11\]](#)
 - Mobile Phase: An isocratic mobile phase consisting of a mixture of water, methanol, and glacial acetic acid (e.g., 65:34:1 v/v/v) can be employed.[\[10\]](#)[\[11\]](#)
 - Flow Rate: A flow rate of 1.0 mL/min is commonly used.[\[10\]](#)[\[11\]](#)
 - Detection: UV detection at a wavelength of 310 nm is suitable for p-coumaric acid.[\[10\]](#)[\[11\]](#)
- Quantification:

- A calibration curve is constructed by injecting known concentrations of a standard solution of the compound.
- The concentration of the compound in the sample extract is determined by comparing its peak area to the calibration curve.

Biosynthesis

The biosynthesis of p-coumaric acid in plants and microorganisms occurs through the shikimate pathway.[12] The final step in the formation of p-coumaric acid is the deamination of L-tyrosine, a reaction catalyzed by the enzyme tyrosine ammonia-lyase (TAL).[12] The glucosylation to form 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid is catalyzed by a glucosyltransferase, which transfers a glucose moiety from a donor like UDP-glucose to the hydroxyl group of p-coumaric acid.



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Caption: Biosynthesis of 4-O-beta-D-glucopyranosyl-cis-p-coumaric acid.

Conclusion

4-O-beta-D-glucopyranosyl-cis-p-coumaric acid is a natural product with a well-defined chemical structure and interesting biological properties. The experimental protocols for its isolation, characterization, and quantification are well-established, providing a solid foundation for further research. Its role in plant biochemistry and its potential pharmacological applications make it a valuable target for continued investigation by researchers in natural products chemistry, pharmacology, and drug discovery.

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